molecular formula C11H13F3N2 B3039785 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine CAS No. 132664-24-5

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine

Cat. No.: B3039785
CAS No.: 132664-24-5
M. Wt: 230.23 g/mol
InChI Key: NPDBYABSGKQOKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C11H13F3N2. It is a heterocyclic compound that contains both a piperidine ring and a pyridine ring, with a trifluoromethyl group attached to the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidin-1-yl-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with piperidine. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.

    Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It serves as a ligand in the study of receptor-ligand interactions and enzyme inhibition.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Piperidin-1-yl-3-(trifluoromethyl)pyridine
  • 2-Piperidin-1-yl-4-(trifluoromethyl)pyridine
  • 2-Piperidin-1-yl-6-(trifluoromethyl)pyridine

Uniqueness

2-Piperidin-1-yl-5-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its isomers. The specific arrangement of functional groups can also affect its binding affinity and selectivity in biological systems .

Properties

IUPAC Name

2-piperidin-1-yl-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-4-5-10(15-8-9)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBYABSGKQOKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Piperidin-1-yl-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.